molecular formula C22H15NO4 B13566975 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate

Cat. No.: B13566975
M. Wt: 357.4 g/mol
InChI Key: CLZOSQBYICMSEK-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-phenylphenyl)acetate

InChI

InChI=1S/C22H15NO4/c24-20(27-23-21(25)18-8-4-5-9-19(18)22(23)26)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

CLZOSQBYICMSEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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